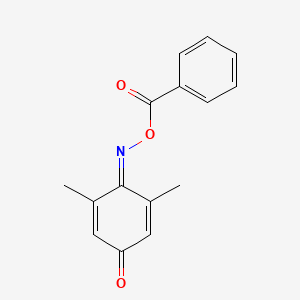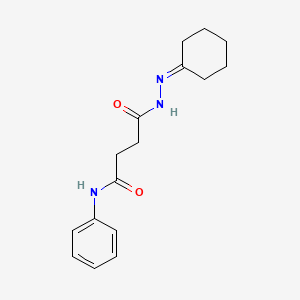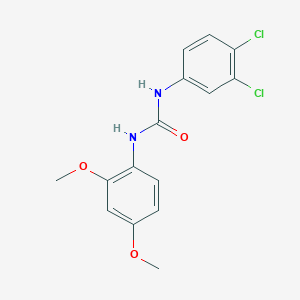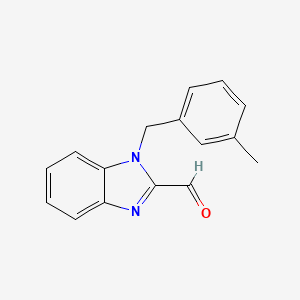![molecular formula C13H10FN5S B5694804 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine, also known as FPTP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FPTP is a pyridine-based compound that contains a tetrazole ring and a thiomethyl group.
Aplicaciones Científicas De Investigación
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has been reported to have potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a promising target for the treatment of type 2 diabetes and obesity. 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has also been reported to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the inhibition of PTP1B activity. PTP1B is an enzyme that regulates insulin signaling, and its inhibition can improve insulin sensitivity and glucose metabolism. 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory properties of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine are still being studied. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has been reported to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine in lab experiments include its specificity for PTP1B inhibition, its potential as an anticancer agent, and its anti-inflammatory properties. However, the limitations of using 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine include its potential toxicity and the need for further study to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine. One potential direction is to further investigate its potential as a treatment for type 2 diabetes and obesity. Another direction is to study its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine in humans. Finally, the development of more potent and selective PTP1B inhibitors based on the structure of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine is a promising avenue for future research.
In conclusion, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine is a synthetic compound that has potential applications in scientific research. Its inhibition of PTP1B activity, anticancer properties, and anti-inflammatory effects make it a promising target for further study. However, further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the reaction of 4-fluorophenylhydrazine with 2-bromo-5-(methylthio)pyridine in the presence of sodium azide and copper(I) iodide. The resulting product is then treated with potassium hydroxide to form 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine. This synthesis method has been reported in a research article by Liu et al. (2017).
Propiedades
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5S/c14-10-4-6-12(7-5-10)19-13(16-17-18-19)20-9-11-3-1-2-8-15-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMJIYPDQCKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)

![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)



![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)
![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)